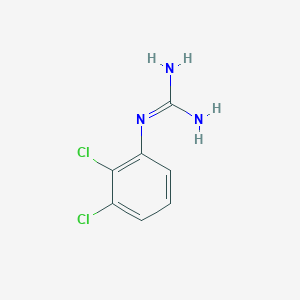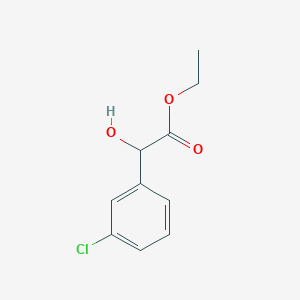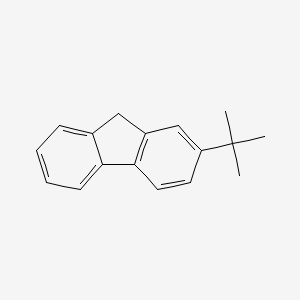
2-tert-Butylfluorene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylfluorene, 97% (2-TBF) is a highly reactive, colorless liquid that has been used in a variety of scientific research applications. It is a versatile reagent due to its unique reactivity and stability. 2-TBF is commonly used as a starting material for organic synthesis, as a catalyst for chemical reactions, and in analytical chemistry. In addition, 2-TBF has been used in biological research and drug development.
Applications De Recherche Scientifique
2-tert-Butylfluorene, 97% has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and drug development. In organic synthesis, 2-tert-Butylfluorene, 97% is used as a starting material for the synthesis of various organic compounds. In analytical chemistry, 2-tert-Butylfluorene, 97% is used to detect and quantify various compounds. In drug development, 2-tert-Butylfluorene, 97% is used to synthesize various pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Mécanisme D'action
2-tert-Butylfluorene, 97% is a highly reactive compound, and its reactivity is due to its ability to form strong covalent bonds with other molecules. When 2-tert-Butylfluorene, 97% is exposed to other compounds, it can form covalent bonds with the other compounds, resulting in the formation of new compounds. This reactivity allows 2-tert-Butylfluorene, 97% to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
2-tert-Butylfluorene, 97% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-tert-Butylfluorene, 97% can inhibit the growth of bacteria and fungi, suggesting that it has antimicrobial properties. In addition, 2-tert-Butylfluorene, 97% has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-Butylfluorene, 97% is a highly reactive compound, and its reactivity makes it a useful reagent for a variety of scientific research applications. However, its reactivity can also be a disadvantage, as it can react with other compounds and form unwanted byproducts. In addition, 2-tert-Butylfluorene, 97% has a low boiling point, which can make it difficult to handle in laboratory experiments.
Orientations Futures
2-tert-Butylfluorene, 97% has a variety of potential future applications, including its use in drug development, organic synthesis, and analytical chemistry. In drug development, 2-tert-Butylfluorene, 97% could be used to synthesize new pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In organic synthesis, 2-tert-Butylfluorene, 97% could be used as a starting material for the synthesis of various organic compounds. In analytical chemistry, 2-tert-Butylfluorene, 97% could be used to detect and quantify various compounds. In addition, 2-tert-Butylfluorene, 97% could be used in biotechnology applications, such as the synthesis of enzymes and proteins. Finally, 2-tert-Butylfluorene, 97% could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
2-tert-Butylfluorene, 97% is synthesized via a two-step reaction process. The first step involves the reaction of butylamine with fluorobenzene in the presence of a catalyst, such as palladium or copper. The second step involves the reaction of the resulting product with a strong acid, such as hydrochloric acid or sulfuric acid. This reaction yields 2-tert-Butylfluorene, 97% as the main product with a purity of 97%.
Propriétés
IUPAC Name |
2-tert-butyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-17(2,3)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBREPODMPKTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482631 |
Source


|
| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58775-03-4 |
Source


|
| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

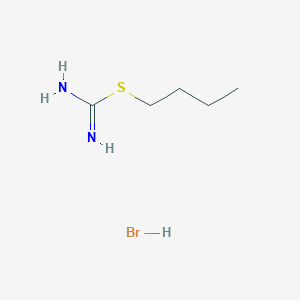
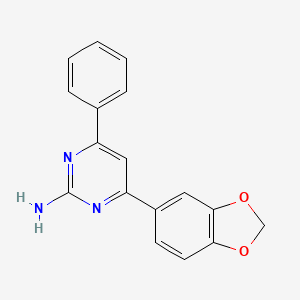
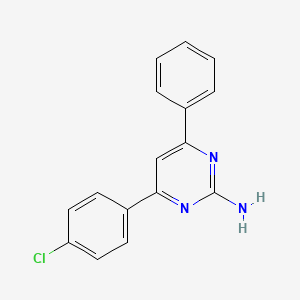
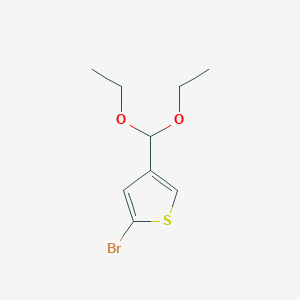
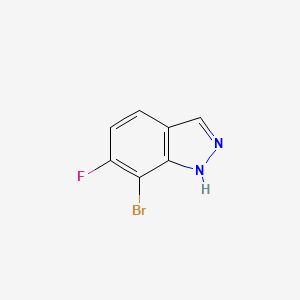
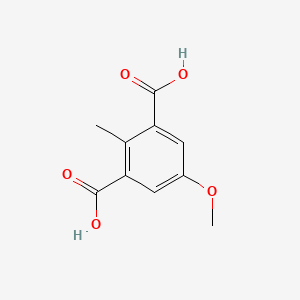
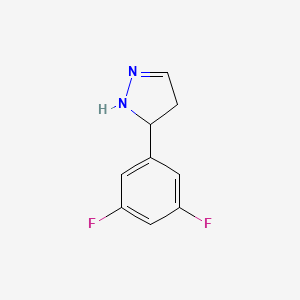
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

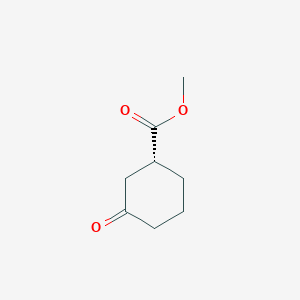
![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

